Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
CAS No.: 1779132-15-8
Cat. No.: VC4225427
Molecular Formula: C7H6N4O2
Molecular Weight: 178.151
* For research use only. Not for human or veterinary use.
![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate - 1779132-15-8](/images/structure/VC4225427.png)
Specification
CAS No. | 1779132-15-8 |
---|---|
Molecular Formula | C7H6N4O2 |
Molecular Weight | 178.151 |
IUPAC Name | methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3 |
Standard InChI Key | GCEWQDUATJYLKR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN2C=NN=C2N=C1 |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of methyl triazolo[4,3-a]pyrimidine-6-carboxylate features a planar triazolopyrimidine core with distinct electronic properties. X-ray crystallographic analyses of analogous compounds reveal that the triazolopyrimidine ring system exhibits minimal deviation from planarity (r.m.s. deviation = 0.02 Å), with the ester group inclined at 57.8° relative to the central ring . This non-coplanar orientation arises from steric interactions between the methyl ester and adjacent substituents, as evidenced by torsional angles of -56.1° in related ethyl esters .
Molecular Descriptors and Stability
Key physicochemical parameters for derivatives of this scaffold include:
Property | Value | Source Compound |
---|---|---|
Molecular weight | 282.30 g/mol | Ethyl 5-methyl-7-phenyl analog |
logP | 1.55–1.73 | Methyl 7-(3-hydroxyphenyl) |
Hydrogen bond acceptors | 6 | |
Polar surface area | 76.78 Ų |
The moderate logP values (1.55–1.73) suggest favorable membrane permeability, while the substantial polar surface area (76.78 Ų) indicates potential for forming multiple hydrogen bonds with biological targets . Crystal packing analyses reveal stabilization through C–H···O hydrogen bonds (2.40–2.60 Å) and π-π interactions between aromatic systems (intercentroid distance = 3.858 Å) .
Synthetic Methodologies and Reaction Pathways
The synthesis of methyl triazolo[4,3-a]pyrimidine-6-carboxylate derivatives typically employs multistep strategies involving cyclization and functional group interconversion.
Key Intermediate Formation
A representative synthesis begins with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 85°C to yield dihydrazinylpyrazine intermediates . Subsequent cyclization using triethoxymethane at 80°C generates the triazolo[4,3-a]pyrazine core . Esterification at the 6-position is achieved via reaction with methyl chloroformate or through transesterification of ethyl analogs under acidic conditions .
Scheme 1: Synthetic route to triazolopyrimidine esters
Structural Modifications
Biological Activity and Mechanism of Action
Methyl triazolo[4,3-a]pyrimidine-6-carboxylate derivatives demonstrate potent antiproliferative effects across multiple cancer cell lines, with IC₅₀ values frequently below 1 µM .
Kinase Inhibition Profiling
The most active compound reported (17l) inhibits c-Met kinase with an IC₅₀ of 26 nM, comparable to the reference inhibitor foretinib . Molecular docking studies attribute this activity to:
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Triazole nitrogen coordination with kinase hinge region residues
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Ester carbonyl interaction with Lys1110 of c-Met
Cellular Effects in A549 Lung Cancer
At 1 µM concentration, derivative 17l induces:
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Cell cycle arrest: 62.3% of cells in G0/G1 phase (vs. 48.1% control)
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Apoptosis activation: 28.4% early apoptotic cells after 48h treatment
Pharmacological Applications and Drug Design
The triazolopyrimidine scaffold serves multiple roles in medicinal chemistry:
Bioisosteric Replacements
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Purine mimicry: The isoelectronic relationship with adenine enables adenosine receptor modulation .
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Carboxylic acid surrogate: The electron-deficient ring system mimics carboxylate groups in metalloproteinase inhibitors .
Chelation-Based Therapeutics
Structural analogs demonstrate metal-binding capacity through:
Such complexes exhibit antiparasitic activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .
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